molecular formula C7H6O4 B159476 4-Acetyl-5-methylfuran-2,3-dione CAS No. 128732-08-1

4-Acetyl-5-methylfuran-2,3-dione

Cat. No. B159476
CAS RN: 128732-08-1
M. Wt: 154.12 g/mol
InChI Key: BRTSQGXYMKNDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-5-methylfuran-2,3-dione, also known as AMF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. AMF is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 112-113°C. This compound has been found to have various applications in scientific research, including as a reagent in organic synthesis and as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methylfuran-2,3-dione is not fully understood, but it has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 4-Acetyl-5-methylfuran-2,3-dione has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-Acetyl-5-methylfuran-2,3-dione has been found to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-Acetyl-5-methylfuran-2,3-dione has been found to have anti-inflammatory and analgesic effects. It has also been found to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Acetyl-5-methylfuran-2,3-dione in lab experiments is its versatility as a reagent in organic synthesis. It can be used to synthesize a wide range of compounds, making it a valuable tool in drug discovery and development. Additionally, 4-Acetyl-5-methylfuran-2,3-dione has been found to have various biological activities, making it a potential drug candidate for the treatment of various diseases. However, one of the limitations of using 4-Acetyl-5-methylfuran-2,3-dione in lab experiments is its low yield, which can make it difficult to scale up production.

Future Directions

There are several future directions for the study of 4-Acetyl-5-methylfuran-2,3-dione. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to optimize the synthesis method to improve the yield of 4-Acetyl-5-methylfuran-2,3-dione. Additionally, further studies are needed to fully understand the mechanism of action of 4-Acetyl-5-methylfuran-2,3-dione and its effects on various biological systems.

Synthesis Methods

4-Acetyl-5-methylfuran-2,3-dione can be synthesized through various methods, including the oxidation of 5-methylfurfural using nitric acid or potassium permanganate. Another method involves the reaction of 5-methylfurfural with acetic anhydride in the presence of a catalyst such as sulfuric acid. The yield of 4-Acetyl-5-methylfuran-2,3-dione obtained from these methods is typically around 60-80%.

Scientific Research Applications

4-Acetyl-5-methylfuran-2,3-dione has been extensively studied for its potential applications in scientific research. One of the primary uses of 4-Acetyl-5-methylfuran-2,3-dione is as a reagent in organic synthesis. It can be used to synthesize various compounds such as pyrazoles, pyrimidines, and pyridines. Additionally, 4-Acetyl-5-methylfuran-2,3-dione has been found to have potential applications as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

128732-08-1

Product Name

4-Acetyl-5-methylfuran-2,3-dione

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

4-acetyl-5-methylfuran-2,3-dione

InChI

InChI=1S/C7H6O4/c1-3(8)5-4(2)11-7(10)6(5)9/h1-2H3

InChI Key

BRTSQGXYMKNDTG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=O)O1)C(=O)C

Canonical SMILES

CC1=C(C(=O)C(=O)O1)C(=O)C

synonyms

2,3-Furandione, 4-acetyl-5-methyl- (9CI)

Origin of Product

United States

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